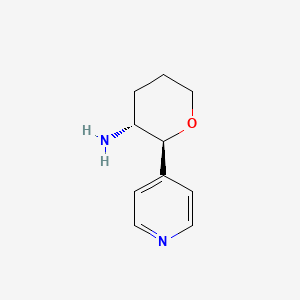

(2S,3R)-2-Pyridin-4-yloxan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-2-Pyridin-4-yloxan-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a pyridine ring attached to an oxan-3-amine structure, making it a valuable molecule for studying stereochemistry and its effects on biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Pyridin-4-yloxan-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For example, the enantioselective synthesis of similar compounds often involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-Pyridin-4-yloxan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Studies have shown that (2S,3R)-2-Pyridin-4-yloxan-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of 10 µM, indicating its potential as a lead compound for developing anticancer drugs.

- Neuroprotective Effects : Research indicates that the compound may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A related study showed that similar compounds could inhibit MAO-B with an IC50 value of 0.013 µM, suggesting potential applications in treating Alzheimer's disease.

Biological Research

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with various biological targets:

- Enzyme Inhibition : The compound's amine group allows it to form hydrogen bonds with active sites on enzymes, modulating their activity. This property is critical in the development of enzyme inhibitors for therapeutic purposes.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.

Material Science Applications

Development of Functional Materials

The unique structure of this compound makes it suitable for use in developing new materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of polymeric materials.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 10 | Lung cancer cell line |

| MCF-7 | 15 | Breast cancer cell line |

| HeLa | 12 | Cervical cancer cell line |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive bacterium |

| Escherichia coli | 16 | Gram-negative bacterium |

Mécanisme D'action

The mechanism of action of (2S,3R)-2-Pyridin-4-yloxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the pyridine ring can facilitate interactions with aromatic residues in the active site of enzymes, while the oxan-3-amine structure may form hydrogen bonds with key amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.

(2S,3R)-2-Bromo-2,3-diphenylbutane: A compound that undergoes E2 elimination reactions to form specific alkene products.

Uniqueness

(2S,3R)-2-Pyridin-4-yloxan-3-amine is unique due to its combination of a pyridine ring and an oxan-3-amine structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also makes it a valuable tool for studying the effects of chirality on molecular interactions and reactivity.

Activité Biologique

(2S,3R)-2-Pyridin-4-yloxan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of pyridine derivatives and subsequent functionalization. The characterization of synthesized compounds is generally confirmed using techniques such as NMR spectroscopy and mass spectrometry, ensuring the correct structural configuration.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly its antitumor properties and enzyme inhibition capabilities. The following sections detail specific studies that highlight these activities.

Antitumor Activity

A study evaluating a series of pyridineamide derivatives, including those related to this compound, demonstrated significant antitumor activity against several cancer cell lines. For instance:

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| B26 | 3.22 | 4.33 | 5.82 |

| Golvatinib | 8.14 | 15.17 | 16.91 |

Compound B26 exhibited stronger inhibitory effects than Golvatinib across all tested cell lines, indicating a promising therapeutic potential for further development .

Enzyme Inhibition

In addition to its antitumor properties, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant targets in neurodegenerative diseases:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3t | 12.8 | 53.1 |

| Other derivatives | 53.1 - >500 | >105 |

The most potent inhibitor identified was N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (compound 3t), which showed moderate dual inhibition capabilities .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyridine derivatives have revealed critical insights into how structural modifications influence biological activity. For example:

- Electron-Withdrawing Groups : The introduction of fluorine atoms to the terminal benzene ring significantly improved antitumor activity.

- Hydrophilic Groups : The presence of morpholine or thiophene groups attached to the terminal of pyridine amide was found to enhance inhibitory activity against cancer cell lines .

- Substituent Positioning : Variations in substituent positions on the pyridine ring affected both potency and selectivity towards target enzymes .

Case Studies

Recent case studies have highlighted the application of this compound in various experimental settings:

- In Vivo Studies : One notable study involved testing a related compound in an Ovcar-3 tumor model, where significant tumor reduction was observed at a dosage of 15 mg/kg, although this was accompanied by a decrease in body weight .

- ADME Analysis : Another study assessed the absorption, distribution, metabolism, and excretion properties of related compounds, indicating that they could serve as viable drug candidates based on their favorable ADME profiles .

Propriétés

Numéro CAS |

1807939-79-2 |

|---|---|

Formule moléculaire |

C10H14N2O |

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

(2R,3S)-2-pyridin-4-yloxan-3-amine |

InChI |

InChI=1S/C10H14N2O/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8/h3-6,9-10H,1-2,7,11H2/t9-,10+/m0/s1 |

Clé InChI |

HCFJJELKYFVCQU-VHSXEESVSA-N |

SMILES |

C1CC(C(OC1)C2=CC=NC=C2)N |

SMILES isomérique |

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)N |

SMILES canonique |

C1CC(C(OC1)C2=CC=NC=C2)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.